N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,3-dimethylbutanamide
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Overview
Description
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,3-dimethylbutanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a 4-fluorophenyl group attached to the thiazole ring, which is further connected to an ethyl chain and a dimethylbutanamide moiety. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown promising activity against certain pathogens, making it a potential candidate for the development of new antimicrobial agents.
Medicine: Thiazole derivatives, including this compound, have been investigated for their anti-inflammatory, anticancer, and antiviral properties
Mechanism of Action
Safety and Hazards
Preparation Methods
The synthesis of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,3-dimethylbutanamide involves several steps. One common synthetic route starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This method involves the condensation of α-haloketones with thioamides under acidic conditions. The 4-fluorophenyl group is introduced through a nucleophilic substitution reaction using 4-fluorobenzyl bromide. The resulting intermediate is then coupled with 3,3-dimethylbutanoyl chloride to form the final product .
Chemical Reactions Analysis
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,3-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiazolidines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Comparison with Similar Compounds
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,3-dimethylbutanamide can be compared with other thiazole derivatives, such as:
2,4-disubstituted arylthiazoles: These compounds also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Indole derivatives: Indole-based compounds share some similarities in their biological activities, such as antiviral and anti-inflammatory effects
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2OS/c1-17(2,3)10-15(21)19-9-8-14-11-22-16(20-14)12-4-6-13(18)7-5-12/h4-7,11H,8-10H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNPBCMOLIUOCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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